![molecular formula C10H10O4 B1206912 2-(Acetoxymethyl)benzoic acid CAS No. 35461-75-7](/img/structure/B1206912.png)
2-(Acetoxymethyl)benzoic acid
Overview
Description
2-(Acetoxymethyl)benzoic acid is a chemical compound with the molecular formula C10H10O4 . It contains a total of 24 bonds, including 14 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic carboxylic acid, 1 aliphatic ester, and 1 hydroxyl group .
Synthesis Analysis
The synthesis of 2-(Acetoxymethyl)benzoic acid involves an esterification reaction. The organic layer is dried over MgSO4, filtered, and concentrated to get an oil, which is purified on a silica gel column eluting with hexane/EA (8/2) to afford the compound as a white solid .Molecular Structure Analysis
The molecular structure of 2-(Acetoxymethyl)benzoic acid includes a total of 24 bonds. There are 14 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic carboxylic acid, 1 aliphatic ester, and 1 hydroxyl group .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods : The synthesis of related benzoic acid derivatives, like 2-hydroxy-4-methyl benzoic acid, involves methods using acetone and ethyl formate, indicating potential synthetic pathways for 2-(Acetoxymethyl)benzoic acid as well (Che Qing-ming et al., 2006).
Chemical Functionalization : Research on the Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives, including acetoxylation, shows the potential for chemical modification of 2-(Acetoxymethyl)benzoic acid (Shangda Li et al., 2016).
Analytical Chemistry and Pharmaceuticals
Solubility Studies : Investigations into the solubility of related compounds, such as 2-acetoxy benzoic acid, in various solvents, provide insights into the physical and chemical properties of 2-(Acetoxymethyl)benzoic acid, crucial for pharmaceutical formulation (Inga Hahnenkamp et al., 2010).
Protective Group in Synthesis : The use of similar benzoic acid derivatives as protective groups in organic synthesis, such as the 2-(prenyloxymethyl)benzoyl group, suggests potential applications for 2-(Acetoxymethyl)benzoic acid in protecting hydroxyl functions (J. Vatèle, 2005).
Medicinal Chemistry and Drug Design
Organometallic Compounds : Studies on aspirin analogues, like 2-acetoxy-4-(picolinamido)benzoic acid, and their organometallic complexes, provide a framework for exploring medicinal applications of 2-(Acetoxymethyl)benzoic acid derivatives in drug design (A. Ashraf et al., 2017).
Antibacterial Activity : Research on the antibacterial activity of 3-hydroxy benzoic acid hybrid derivatives highlights the potential of benzoic acid derivatives, including 2-(Acetoxymethyl)benzoic acid, in the development of new antimicrobial agents (Maruti S. Satpute et al., 2018).
Environmental and Food Science
Occurrence in Foods and Additives : Benzoic acid and its derivatives are naturally present in plant and animal tissues and are used as preservatives in food, cosmetic, and pharmaceutical products. This indicates the potential presence of 2-(Acetoxymethyl)benzoic acid in similar applications (A. D. del Olmo et al., 2017).
Co-crystallisation Studies : Research on co-crystallisation of benzoic acid derivatives with various bases in solution and by mechanical grinding shows the potential for 2-(Acetoxymethyl)benzoic acid to form complex structures, relevant in material science and drug delivery systems (Signe Skovsgaard et al., 2009).
Safety And Hazards
properties
IUPAC Name |
2-(acetyloxymethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-7(11)14-6-8-4-2-3-5-9(8)10(12)13/h2-5H,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAFFKDGFHOMBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188976 | |
Record name | 2-(Acetoxymethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Acetoxymethyl)benzoic acid | |
CAS RN |
35461-75-7 | |
Record name | 2-(Acetoxymethyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035461757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Acetoxymethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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